molecular formula C20H16ClN3O B3036752 4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile CAS No. 400077-50-1

4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile

Cat. No. B3036752
CAS RN: 400077-50-1
M. Wt: 349.8 g/mol
InChI Key: MKKPTLAISIKLDF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile is a chemical compound with a complex molecular architecture. Its structure includes a 4-chlorophenyl group, an isopropoxy moiety, a phenyl ring, and a pyrimidinecarbonitrile core. The ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring is a defining feature .


Molecular Structure Analysis

The solid-state crystal structure of 4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile has been elucidated using single-crystal X-ray diffraction (SCXRD). This analysis provides insights into the arrangement of atoms within the crystal lattice. Additionally, Hirshfeld surface analysis reveals intermolecular interactions, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .


Chemical Reactions Analysis

The compound’s reactivity properties can be explored using conceptual density functional theory (CDFT). Global reactivity descriptors and local nucleophilic/electrophilic Parr functions provide insights into its chemical behavior. Additionally, aromatic character and π–π stacking ability can be evaluated using computational tools .

Scientific Research Applications

Anticancer Research

4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile and its derivatives have shown potential in anticancer research. For instance, a study demonstrated the synthesis of novel derivatives of this compound with significant in-vitro anticancer activities against various human tumor cell lines, indicating their potential as therapeutic agents for cancer treatment (Tiwari et al., 2016).

Synthesis Techniques

Research has focused on developing efficient synthesis techniques for this compound and its derivatives. One study explored a microwave-assisted synthesis method for related triazolopyrimidine derivatives, which demonstrated a potential as anticonvulsants (Divate & Dhongade-Desai, 2014). Another research emphasized environmentally friendly and rapid synthesis methods, such as ultrasound-promoted techniques (Nikalje et al., 2015).

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound's derivatives. Research on pyrazolo[3,4-d]pyrimidine derivatives synthesized from similar compounds revealed notable antibacterial activity (Rostamizadeh et al., 2013). Another study synthesized pyrimidine-based heterocycles with demonstrated antibacterial activity against various bacterial strains (Shehta & Abdel Hamid, 2019).

Structural and Bonding Analysis

Research has also been conducted on the structural and bonding aspects of similar pyrimidine derivatives. One study utilized FT IR and FT Raman spectra to investigate the molecular geometry and bonding in an antimalarial drug derivative of this compound (Sherlin et al., 2018).

properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-6-propan-2-yloxypyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-13(2)25-20-17(12-22)18(14-8-10-16(21)11-9-14)23-19(24-20)15-6-4-3-5-7-15/h3-11,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKPTLAISIKLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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